molecular formula C24H23NO6S B3010606 Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate CAS No. 380453-40-7

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate

Cat. No.: B3010606
CAS No.: 380453-40-7
M. Wt: 453.51
InChI Key: PJSSOHGBTRAGCP-UHFFFAOYSA-N
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Description

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a benzodioxole moiety, phenoxyacetamido group, and ethyl carboxylate ester.

Properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO6S/c1-3-28-24(27)22-15(2)20(12-16-9-10-18-19(11-16)31-14-30-18)32-23(22)25-21(26)13-29-17-7-5-4-6-8-17/h4-11H,3,12-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSSOHGBTRAGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate, often referred to as EBT-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment and antiviral research.

Chemical Structure and Properties

EBT-2 features a complex molecular structure characterized by:

  • Benzo[d][1,3]dioxole moiety
  • Thiophene core
  • Amido group linked to a phenoxyacetamido substituent

The molecular formula is C19H21N3O5SC_{19}H_{21}N_{3}O_{5}S, with a molecular weight of approximately 405.45 g/mol. This intricate structure contributes to its unique chemical reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of EBT-2. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The mechanism of action appears to involve:

  • Inhibition of EGFR : EBT-2 has been reported to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells, as evidenced by annexin V-FITC assays and cell cycle analysis.

A comparative study indicated that EBT-2 demonstrated lower IC50 values than standard chemotherapeutic agents like doxorubicin, suggesting enhanced efficacy. For instance, the IC50 values for EBT-2 were found to be:

Cell LineIC50 (µM)Doxorubicin IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

These results indicate that EBT-2 may be a promising candidate for further development in anticancer therapies .

Antiviral Activity

Emerging research suggests that EBT-2 also possesses antiviral properties , particularly against the Hepatitis C Virus (HCV). In vitro studies have demonstrated that EBT-2 inhibits viral replication, indicating potential use in antiviral therapies . The mechanisms underlying this activity are still under investigation but may involve interference with viral entry or replication processes.

Additional Biological Properties

Beyond its anticancer and antiviral activities, EBT-2 is being explored for:

  • Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
  • Anti-inflammatory Effects : Preliminary studies indicate that EBT-2 may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

Comparison with Similar Compounds

Structural Comparisons

The target compound’s key structural features include:

  • Thiophene core with substituents at positions 2, 3, 4, and 4.
  • Benzodioxolylmethyl group at position 5 (electron-rich aromatic system).
  • Phenoxyacetamido group at position 2 (amide linkage with a phenoxy moiety).
  • Ethyl carboxylate at position 3 and methyl group at position 4.

Analogous compounds from literature :

Compound Name / ID Key Structural Differences Reference
Ethyl 4-phenyl-2-phenylamino-5-(cyclopenta[α]inden-yl)thiophene-3-carboxylate (Compound 3, ) Replaces benzodioxolylmethyl with cyclopentaindenyl; phenylamino at position 2.
Ethyl 5-(imidazo-triazol-yl)-4-phenyl-2-phenylaminothiophene-3-carboxylate (Compound 4, ) Substitutes benzodioxolylmethyl with imidazo-triazolyl; retains phenylamino at position 2.
Ethyl 5-hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate () Fused benzo[b]thiophene core; oxo and hydroxy substituents.
Ethyl 5-amino-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate (Compound 8a, ) Amino and carbamoyl groups at positions 5 and 4; lacks benzodioxole.
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate () Chloroacetamido at position 2; methylcarbamoyl at position 5.

Key observations :

  • The benzodioxolylmethyl group in the target compound may enhance lipophilicity and π-π stacking compared to alkyl/aryl substituents in analogs .
  • The phenoxyacetamido group introduces a flexible linker absent in compounds with rigid carbamoyl or phenylamino groups .
Physicochemical Properties

Comparative data for melting points (mp) and spectral features:

Compound Name / ID mp (°C) IR (ν, cm⁻¹) NMR (δ, ppm) Highlights Reference
Target compound Not reported Not reported Not reported
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate () 174–178 1774 (C=O), 1721 (ester) δ 1.11 (t, ester CH₃), 7.25–7.45 (aromatic protons)
Ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate () 153–156 1777 (C=O), 1715 (ester) δ 1.40 (t, ester CH₃), 2.30 (s, acetyl CH₃)
Ethyl 5-amino-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate (Compound 8a, ) 192–194 3320 (NH), 1680 (C=O) δ 1.40 (t, ester CH₃), 7.25–7.35 (phenyl protons)
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate () Not reported 1715 (ester), 1660 (amide) δ 1.40 (t, ester CH₃), 3.00 (s, N–CH₃)

Key observations :

  • The target compound’s ester and amide groups are expected to show IR peaks near 1715–1775 cm⁻¹ (C=O) and 1660 cm⁻¹ (amide), consistent with analogs .
  • Methyl and benzodioxole substituents would likely produce distinct NMR signals (e.g., δ ~2.30 for CH₃ and δ ~6.80–7.40 for benzodioxole protons).

Inferences for the target compound :

  • The phenoxyacetamido group may confer antimicrobial properties akin to phenylamino analogs .
  • The benzodioxole moiety could enhance blood-brain barrier penetration, a feature seen in CNS-active drugs .

Comparison with analog syntheses :

  • : Bromination of acetyl-thiophene precursors followed by nucleophilic substitution .
  • : Gewald reaction using cyanoacetamide and ethyl acetoacetate .

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